molecular formula C22H28O B13849884 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene

1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene

Cat. No.: B13849884
M. Wt: 308.5 g/mol
InChI Key: DOEXLSQYXHJEHW-DHDCSXOGSA-N
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Description

1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group and a 7-methyloct-1-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzyloxybenzene derivative with a suitable alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar principles but optimized for efficiency and yield. Catalysts and continuous flow reactors may be employed to enhance the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The double bond in the 7-methyloct-1-en-1-yl chain can be reduced to form a saturated alkyl chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the double bond may produce a fully saturated alkyl chain.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-(oct-1-en-1-yl)benzene: Similar structure but without the methyl group on the alkyl chain.

    1-(Benzyloxy)-2-(7-methyloctyl)benzene: Similar structure but with a fully saturated alkyl chain.

    1-(Methoxy)-2-(7-methyloct-1-en-1-yl)benzene: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is unique due to the presence of both a benzyloxy group and a 7-methyloct-1-en-1-yl chain, which may confer distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C22H28O

Molecular Weight

308.5 g/mol

IUPAC Name

1-[(Z)-7-methyloct-1-enyl]-2-phenylmethoxybenzene

InChI

InChI=1S/C22H28O/c1-19(2)12-6-3-4-9-15-21-16-10-11-17-22(21)23-18-20-13-7-5-8-14-20/h5,7-11,13-17,19H,3-4,6,12,18H2,1-2H3/b15-9-

InChI Key

DOEXLSQYXHJEHW-DHDCSXOGSA-N

Isomeric SMILES

CC(C)CCCC/C=C\C1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

CC(C)CCCCC=CC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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